3,6-dimethyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide

STING agonist NF-κB reporter THP1-Dual

Researchers studying human STING pathways often face species-selectivity issues with non-selective agonists like DMXAA. This 1,2,5-oxadiazole-benzofuran hybrid solves that problem. - Human STING NF-κB EC50: 400 nM; IRF EC50: 530 nM in THP1-Dual reporter assays. - >190-fold selectivity for human over mouse STING, eliminating confounding cross-reactivity. - Underexplored furazan (1,2,5-oxadiazole) scaffold enables SAR exploration beyond dominant 1,3,4-/1,2,4-oxadiazole patent space. - Recommended working concentration: 0.1-10 μM. Suitable as a positive control or tool compound for in vitro STING activation and antiviral screening.

Molecular Formula C19H15N3O3
Molecular Weight 333.3 g/mol
Cat. No. B12221719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-dimethyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide
Molecular FormulaC19H15N3O3
Molecular Weight333.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=C(O2)C(=O)NC3=NON=C3C4=CC=CC=C4)C
InChIInChI=1S/C19H15N3O3/c1-11-8-9-14-12(2)17(24-15(14)10-11)19(23)20-18-16(21-25-22-18)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,20,22,23)
InChIKeyWNYORVKBABCFFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3,6-Dimethyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide


3,6-Dimethyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide (C19H15N3O3, MW: 333.3 g/mol) is a research compound belonging to the benzofuran-oxadiazole hybrid chemotype. It is characterized in vitro as a non-cyclic dinucleotide (non-CDN) agonist of human STING (Stimulator of Interferon Genes), with confirmed activity in a human THP1-Dual NF-κB reporter assay (EC50: 400 nM) [1]. The compound incorporates a 1,2,5-oxadiazole (furazan) ring—a less commonly explored heterocyclic isomer in STING agonist design—fused via a carboxamide linker to a 3,6-dimethylbenzofuran core, distinguishing it from the 1,3,4-oxadiazole and 1,2,4-oxadiazole scaffolds that predominate in the STING patent landscape [2]. This structural configuration places it within the emerging class of benzofuran-based STING agonists recently identified as host-targeting broad-spectrum antiviral candidates [3].

Human STING pathway activation confirmed in THP1-Dual reporter assay
Human-preferring selectivity over mouse STING supports human-specific innate immunity research
1,2,5-Oxadiazole scaffold distinct from common patent isomers enables SAR and IP exploration

Why Analogs Cannot Be Assumed Interchangeable


The STING agonist chemical space is characterized by extreme pharmacological divergence even among structurally close analogs. DMXAA (5,6-dimethylxanthenone-4-acetic acid), a well-known non-CDN STING agonist, activates mouse STING at sub-micromolar concentrations but is essentially inactive against human STING, a species-selectivity chasm that contributed to its Phase III clinical failure [1][2]. Within the benzofuran chemotype itself, Paulis et al. (2024) demonstrated that only seven out of a series of benzofuran derivatives tested in a human IFN-β luciferase reporter assay showed STING-dependent activation, with antiviral EC50 values spanning from nanomolar to micromolar ranges across different compounds in the same series [3]. Even a minor structural modification—such as introducing a chlorine atom at the benzofuran 5-position to yield the 5-chloro analog—alters the molecular formula from C19H15N3O3 to C19H14ClN3O3, which may profoundly impact binding mode, selectivity, and pharmacokinetics . These precedents demonstrate that potency, species selectivity, and antiviral efficacy cannot be extrapolated across benzofuran-oxadiazole analogs without experimental verification. Procurement decisions must therefore be guided by compound-specific quantitative evidence, not chemotype-level assumptions.

Species selectivity profile may reverse
DMXAA activates mouse STING but not human; this compound is human-selective (>190-fold). Substitution without species-verified data can misdirect model outcomes.
Benzofuran substitution pattern not interchangeable
Paulis et al. (2024) report >100-fold potency range across benzofuran analogs. Minor core modifications (e.g., 5-chloro) may shift STING engagement and should be experimentally verified.

Quantitative Evidence Guide


Human STING Agonist Potency (NF-κB Reporter)

3,6-Dimethyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide activates human STING with an EC50 of 400 nM in the THP1-Dual NF-κB reporter assay (20-hr incubation, SEAP readout) [1]. This can be contextualized against DMXAA, which is reported to have no meaningful agonist activity at human STING, and against the clinical-stage non-CDN agonist MSA-2, which exhibits an EC50 of approximately 120 nM in a human STING binding assay [2][3]. Although a direct head-to-head study under identical conditions is not publicly available, the target compound's sub-micromolar human STING potency places it within approximately 3.3-fold of MSA-2's reported binding potency, while offering a structurally distinct benzofuran-oxadiazole scaffold versus MSA-2's benzothiophene core [3].

Human STING EC50
Cross-study comparable
Target: EC50 400 nM (THP1-Dual NF-κB) MSA-2: ~120 nM (binding) DMXAA: inactive at human STING
Supports human STING pathway engagement context
Different assay formats; direct head-to-head data unavailable
STING agonist NF-κB reporter THP1-Dual human STING potency innate immunity

Species Selectivity: Human vs. Mouse STING

In a mouse RAW-Lucia ISG cell IRF reporter assay (20-hr incubation), the target compound exhibited an EC50 of >100,000 nM, compared to 400–530 nM in human THP1-Dual cells [1]. This represents a >190-fold selectivity window favoring human STING over mouse STING. By contrast, DMXAA potently activates mouse STING (EC50 in low μM range in murine bone marrow-derived dendritic cells) but is inactive at human STING—a reversed selectivity profile [2]. A single amino acid polymorphism (S162A in mouse vs. human STING) underpins DMXAA's mouse selectivity; the target compound's human-preferring profile suggests its binding mode relies on different STING residue interactions [2].

Species Selectivity
Direct head-to-head
Human EC50: 400–530 nM Mouse EC50: >100,000 nM >190-fold human-selective
Supports human-selective STING research workflow
Reversed selectivity versus DMXAA (mouse-selective)
species selectivity human STING mouse STING IRF reporter cross-species pharmacology

Dual-Pathway STING Activation (NF-κB & IRF)

The compound activates both the NF-κB (EC50: 400 nM) and IRF (EC50: 530 nM) signaling arms downstream of human STING in THP1-Dual cells [1]. This dual-pathway engagement profile is significant because partial STING agonists such as DMXAA have been shown to interfere with full agonistic STING activation—acting as competitive partial agonists that may actually suppress STING-mediated antitumor immunity in certain contexts [2]. While no direct data confirm the target compound as a full agonist versus a partial agonist, the activation of both NF-κB and IRF pathways at comparable potencies (within 1.33-fold) is consistent with coordinated STING pathway activation rather than biased signaling. In contrast, DMXAA's partial agonist character at human STING is evidenced by its ability to compete with and attenuate the activity of full STING agonists [2].

NF-κB & IRF Activation
Class-level inference
NF-κB EC50: 400 nM IRF EC50: 530 nM Ratio: 1.33
Supports coordinated STING signaling review
Partial vs full agonism not directly determined
dual-pathway activation NF-κB IRF STING signaling innate immune profiling

1,2,5-Oxadiazole (Furazan) Scaffold Differentiation

The target compound's 1,2,5-oxadiazole (furazan) ring represents a distinct heterocyclic isomer from the 1,3,4-oxadiazole and 1,2,4-oxadiazole scaffolds that dominate the benzofuran-oxadiazole STING agonist patent literature [1][2]. In the comprehensive Paulis et al. (2024) study identifying benzofurans as STING agonists, the active benzofuran derivatives were primarily characterized by varying substituents on a conserved benzofuran-2-carboxamide core, with oxadiazole isomer identity being a key structural variable [2]. The 1,2,5-oxadiazole isomer is notably underrepresented in STING-targeted chemical libraries: a 2024 review notes that while 1,2,4- and 1,3,4-oxadiazoles have seen widespread application in medicinal chemistry, 1,2,5-oxadiazoles remain less common [3]. This scaffold novelty confers potential advantages in intellectual property freedom-to-operate, as the dominant STING agonist patent estates (e.g., Bristol-Myers Squibb WO-2022169921-A1) focus on alternative oxadiazole regioisomers [1].

Furazan Isomer
Class-level inference
1,2,5-oxadiazole scaffold distinct from dominant 1,3,4- and 1,2,4-oxadiazole patent isomers
Supports IP differentiation context
Structural comparison based on patent literature
1,2,5-oxadiazole furazan heterocyclic isomer scaffold novelty STING agonist chemical space

Benzofuran Core Substitution Pattern (3,6-Dimethyl)

The 3,6-dimethyl substitution pattern on the benzofuran core differentiates this compound from mono-methyl, unsubstituted, or alternative dialkyl benzofuran STING agonists. SAR studies within the benzofuran STING agonist class reveal that the position and number of methyl substituents critically influence both STING binding affinity and antiviral potency. In the Paulis et al. (2024) study, only seven of a series of benzofuran derivatives showed STING-dependent IFN-β induction, with antiviral EC50 values spanning a >100-fold range across structural variants [1]. The 3,6-dimethyl configuration places methyl groups at both the electron-rich furan ring (position 3) and the benzene ring (position 6), a substitution geometry that modulates π-stacking interactions with STING's cyclic dinucleotide binding pocket—a binding mode distinct from the 5,6-dimethylxanthenone motif of DMXAA and the benzothiophene core of MSA-2 [2].

3,6-Dimethyl Core
Supporting evidence
3,6-dimethylbenzofuran pattern; >100-fold activity range across published series
Substitution context not interchangeable
SAR variability confirmed in Paulis et al. 2024
benzofuran substitution 3,6-dimethyl SAR core decoration chemical diversity

Data Gaps and Procurement Caveats

This compound's publicly available dataset is limited to in vitro STING reporter assay data from BindingDB. The following critical data dimensions remain absent from the public domain and must be factored into procurement decisions: (1) No direct head-to-head comparison with any named benzofuran analog under identical assay conditions; (2) No selectivity profiling against other innate immune sensors (e.g., RIG-I, MDA5, TLRs, cGAS); (3) No pharmacokinetic data (oral bioavailability, half-life, volume of distribution, clearance); (4) No in vivo efficacy data in any animal model of cancer, viral infection, or autoimmune disease; (5) No cytotoxicity or safety pharmacology data; (6) No published synthetic route, yield optimization, or scale-up feasibility data for the 3,6-disubstituted benzofuran-2-carboxylic acid intermediate. These gaps mean that while in vitro human STING engagement is confirmed, the translational potential of this compound relative to clinical-stage STING agonists (e.g., ADU-S100, MK-1454, BMS-986301, TAK-676) cannot be assessed from public data alone [1].

Data Completeness
Data to verify
Only 2 in vitro STING reporter data points publicly available
Procurement requires data-gap review
No PK, selectivity, or in vivo data reported
data gaps procurement caveats pharmacokinetics selectivity panel in vivo efficacy

Recommended Application Scenarios


In Vitro Human STING Pathway Activation

The compound's confirmed human STING agonist activity (NF-κB EC50: 400 nM; IRF EC50: 530 nM) makes it suitable as a positive control or tool compound for in vitro STING pathway activation experiments in human monocytic or reporter cell lines [1]. Its human-preferring selectivity profile (>190-fold over mouse STING) is particularly valuable for studies where human STING-specific pharmacology must be dissected without confounding mouse STING cross-reactivity—an advantage over DMXAA, which cannot activate human STING, and over CDN-based agonists such as 2'3'-cGAMP, which activate both human and mouse STING non-selectively [1][2]. Recommended working concentrations should be titrated from approximately 0.1–10 μM based on the 400–530 nM EC50 range observed in reporter assays [1].

Chemical Probe for SAR Studies

As a representative of the 1,2,5-oxadiazole (furazan)-containing benzofuran chemotype with confirmed human STING activity, this compound can serve as a reference ligand in structure-activity relationship (SAR) campaigns exploring the under-investigated 1,2,5-oxadiazole isomer space [1][2]. Its 3,6-dimethylbenzofuran core and 4-phenyl-1,2,5-oxadiazol-3-yl amine coupling partner define a discrete chemical starting point for systematic SAR exploration—modifying methyl positions, introducing halogens (cf. the 5-chloro analog), varying the phenyl substituent on the oxadiazole, or replacing the carboxamide linker . The >100-fold activity range observed across benzofuran substitution variants in the Paulis et al. (2024) series confirms that such modifications yield meaningful potency changes, validating the utility of this compound as an SAR probe scaffold [2].

Broad-Spectrum Antiviral Screening

Based on the class-level evidence that benzofuran STING agonists inhibit both HCoV-229E (EC50 values in the μM range) and SARS-CoV-2 (EC50 values in the nanomolar range) replication in BEAS-2B and Calu-3 cells via an IFN-I-dependent mechanism [1], this compound is a candidate for antiviral screening panels targeting coronavirus family members. The STING-dependent mechanism confirmed by mutagenesis studies and the inactivity of benzofuran derivatives in IFN-deficient Vero E6 cells [1] suggest that this compound's antiviral potential, if any, would be host-directed rather than directly virostatic—a mechanism that may confer a higher barrier to viral resistance compared to direct-acting antivirals. However, as no compound-specific antiviral data exist in the public domain for this exact molecule, users should treat this as a hypothesis-driven screening application rather than a validated use case.

IP Scaffold Exploration and Freedom-to-Operate

The 1,2,5-oxadiazole isomer employed in this compound is structurally distinct from the 1,3,4- and 1,2,4-oxadiazole scaffolds claimed in dominant STING agonist patent estates, including Bristol-Myers Squibb's WO-2022169921-A1 [1]. For organizations conducting freedom-to-operate analyses or seeking novel composition-of-matter positions in the STING agonist space, this compound exemplifies a scaffold strategy that may circumvent existing patent claims [1][2]. The benzofuran core itself is claimed broadly in WO-2022169921-A1, but the specific combination of a 1,2,5-oxadiazole (rather than 1,3,4- or 1,2,4-oxadiazole) with the 3,6-dimethyl substitution pattern represents a potentially underexplored region of chemical space [1]. Patent attorneys and medicinal chemistry teams should conduct professional freedom-to-operate searches rather than relying solely on this assessment [1].

Application
Selection Property
Validation Focus
Human STING pathway research
Human-selective STING agonist activity
NF-κB/IRF reporter assay endpoints
Benzofuran SAR probe studies
1,2,5-oxadiazole scaffold with confirmed STING engagement
Substitution-dependent activity verification
Broad-spectrum antiviral screening
Class-level host-directed STING mechanism
Antiviral assay in IFN-competent cells
IP freedom-to-operate analysis
1,2,5-oxadiazole isomer outside dominant patent claims
Professional FTO search and scaffold mapping
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